
3-Fluoro-3'-nitrobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-3’-nitrobenzophenone is an organic compound with the molecular formula C13H8FNO3. It is a yellow crystalline substance known for its applications in various fields, including medicinal chemistry and materials science. The compound is characterized by the presence of a fluorine atom and a nitro group attached to the benzophenone core, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3’-nitrobenzophenone is typically achieved through a Friedel-Crafts acylation reaction. This method involves the reaction of 3-fluorobenzoyl chloride with 3-nitrobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Reaction Scheme: [ \text{3-Fluorobenzoyl chloride} + \text{3-Nitrobenzene} \xrightarrow{\text{AlCl}_3} \text{3-Fluoro-3’-nitrobenzophenone} ]
Industrial Production Methods
In an industrial setting, the synthesis of 3-Fluoro-3’-nitrobenzophenone follows a similar route but is scaled up to accommodate larger quantities. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and optimizing production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-3’-nitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted by nucleophiles such as phenols or amines in the presence of a base like potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic medium.
Substitution: Potassium carbonate in dimethylformamide at 95–125°C.
Major Products Formed
Reduction: 3-Fluoro-3’-aminobenzophenone.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Applications De Recherche Scientifique
3-Fluoro-3’-nitrobenzophenone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential role in drug development, particularly as an intermediate in the synthesis of pharmaceuticals with anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including electronic materials and biomedical materials.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism by which 3-Fluoro-3’-nitrobenzophenone exerts its effects involves the interaction of its functional groups with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-4’-nitrobenzophenone
- 3-Fluoro-2’-nitrobenzophenone
- 4-Fluoro-3’-nitrobenzophenone
Uniqueness
3-Fluoro-3’-nitrobenzophenone is unique due to the specific positioning of the fluorine and nitro groups on the benzophenone core. This arrangement imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity, making it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
(3-fluorophenyl)-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO3/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(8-10)15(17)18/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPVSNNBNWLDRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641508 |
Source


|
| Record name | (3-Fluorophenyl)(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-21-2 |
Source


|
| Record name | (3-Fluorophenyl)(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
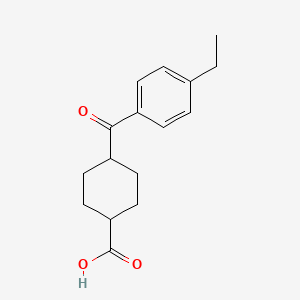
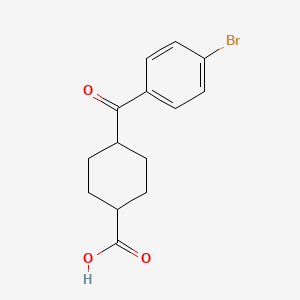
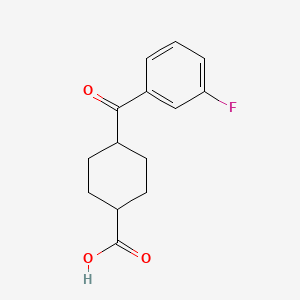
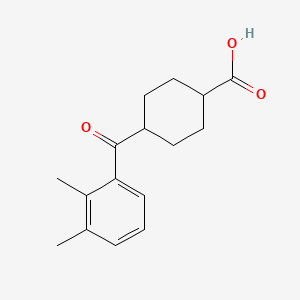
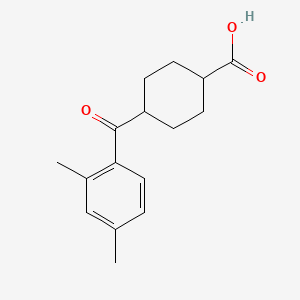
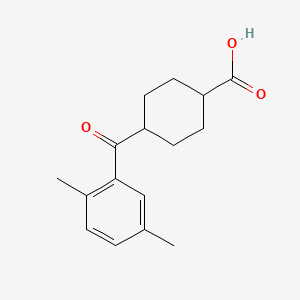
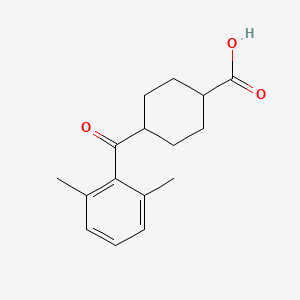
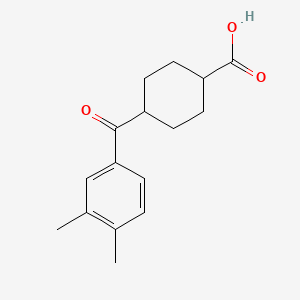
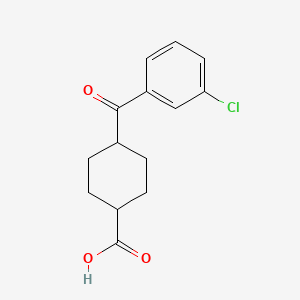

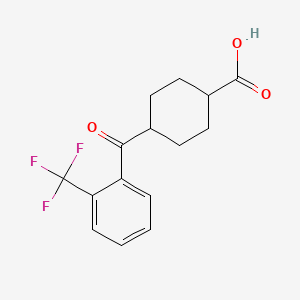
![cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323883.png)
![cis-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323884.png)
![trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323888.png)
